molecular formula C18H19F3N4O3 B2690297 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide CAS No. 1396767-28-4

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide

Cat. No.: B2690297
CAS No.: 1396767-28-4
M. Wt: 396.37
InChI Key: SNEFMFJDDRHENA-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridazinone moiety, and a trifluoromethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as process intensification and automation may be employed to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group, in particular, may enhance its stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-13-6-2-3-7-14(13)28-18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEFMFJDDRHENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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